![molecular formula C7H6N2O4 B1510232 2-Hydroxy-4-nitrobenzamide CAS No. 2912-77-8](/img/structure/B1510232.png)
2-Hydroxy-4-nitrobenzamide
Overview
Description
2-Hydroxy-4-nitrobenzamide is a chemical compound . It has been reported to be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . It is used in the preparation of androgen receptor antagonists MDV3100 .
Synthesis Analysis
Benzamide derivatives, including 2-Hydroxy-4-nitrobenzamide, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-4-nitrobenzamide is C7H6N2O4 . Its average mass is 182.133 Da and its monoisotopic mass is 182.032761 Da .Scientific Research Applications
Hydrogen Bond Analysis
2-Hydroxy-5-nitrobenzamide, closely related to 2-Hydroxy-4-nitrobenzamide, has been studied for its hydrogen bonding characteristics. In a study by Brela et al. (2012), the intramolecular and intermolecular hydrogen bonding of 2-Hydroxy-5-nitrobenzamide was examined using infrared spectroscopy and Car-Parrinello molecular dynamics simulation. This research is significant for understanding the molecular interactions and structural properties of such compounds (Brela et al., 2012).
DNA Interstrand Crosslinking
4-Hydroxylamino-2-nitrobenzamide, a derivative of 2-Hydroxy-4-nitrobenzamide, has been investigated for its potential in DNA interstrand crosslinking. Knox et al. (1991) explored the bioactivation of this compound, revealing its ability to bind to DNA and produce interstrand crosslinks, a property crucial in certain chemotherapeutic approaches (Knox et al., 1991).
Chemotherapeutic Activity
The potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide, another similar compound, was studied by Mendeleyev et al. (1995). This research focused on the compound’s metabolic reduction to a nitroso derivative and its selective tumoricidal action, emphasizing the importance of such compounds in cancer therapy (Mendeleyev et al., 1995).
Antibacterial Properties
Akhilesh Gupta (2018) researched hydroxy-substituted benzothiazole derivatives, which include compounds similar to 2-Hydroxy-4-nitrobenzamide, for their antibacterial activities. This study highlights the potential of such compounds in combating bacterial infections, especially against Streptococcus pyogenes (Gupta, 2018).
Synthesis of Polyimides
Mehdipour‐Ataei et al. (2004) conducted a study on the synthesis of novel thermally stable polyimides using compounds that include 4-nitrobenzamide derivatives. This application is crucial in materials science for developing advanced polymers with enhanced stability and unique properties (Mehdipour‐Ataei et al., 2004).
Ternary Cocrystal Design
Tothadi and Desiraju (2013) investigated the design of ternary cocrystals involving 4-nitrobenzamide, which is structurally related to 2-Hydroxy-4-nitrobenzamide. This research contributes to the field of crystal engineering, where such cocrystals have potential applications in pharmaceuticals and materials science (Tothadi & Desiraju, 2013).
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-7(11)5-2-1-4(9(12)13)3-6(5)10/h1-3,10H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTKDMZMTVPRPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738442 | |
Record name | 2-Hydroxy-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-nitrobenzamide | |
CAS RN |
2912-77-8 | |
Record name | 2-Hydroxy-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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